molecular formula C5H11NS B1281579 Pentanethioamide CAS No. 16536-94-0

Pentanethioamide

Cat. No. B1281579
CAS RN: 16536-94-0
M. Wt: 117.22 g/mol
InChI Key: FFXIGVUMVPUWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis of Pentanethioamide Derivatives

The synthesis of compounds related to pentanethioamide has been explored in various studies. One such derivative, S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate, was synthesized using the mixed anhydride method with IBCF/HOBt. This method proved to be efficient for the preparation of the compound, which was then characterized using several techniques including 1H NMR, MS, and IR. The synthesis process highlights the importance of precise reaction conditions and the use of appropriate reagents to achieve the desired product with high purity .

Molecular Structure Analysis

The molecular structure of the synthesized S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate was elucidated using X-ray diffraction. The compound crystallizes in the orthorhombic space group P212121, with specific cell parameters indicating the dimensions of the unit cell. The presence of a chiral center at C9 is noted, which is significant for the compound's stereochemistry. Additionally, the structure is stabilized by inter and intramolecular hydrogen bonds, which are crucial for the molecule's conformation and interactions .

Chemical Reactions Analysis

Although the provided data does not detail specific chemical reactions involving pentanethioamide itself, the synthesis of related thioether functionalized compounds has been reported. For instance, the preparation of selenoether and thioether functionalized bicyclo[1.1.1]pentanes from selenosulfonates/thiosulfonates and propellane is described. This reaction showcases the versatility of thioether compounds in chemical synthesis and their potential reactivity, which could be extrapolated to pentanethioamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pentanethioamide derivatives can be inferred from the structural data and synthesis methods. The crystalline nature of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate suggests solid-state stability, which is reinforced by the observed hydrogen bonding. The chiral center implies optical activity, which could affect the compound's physical properties such as melting point and solubility. The functional groups present in the molecule, such as the thioester, are likely to influence its reactivity and interaction with other chemicals .

Scientific Research Applications

Pharmacokinetics in Healthy Volunteers

Pentanedioic acid imidazolyl ethanamide (PAIE), a clinically used antiviral agent, was studied for its pharmacokinetics in healthy volunteers. The study aimed to determine PAIE's main pharmacokinetic parameters and assess the contribution of cytochrome P450 system polymorphism to these parameters. It was found that PAIE had predictable pharmacokinetics, low variability, and a favorable safety profile (Gordeev et al., 2021).

Clinical Efficacy in Children with Influenza and ARVI

The clinical efficacy and safety of Pentanedioic Acid Imidazolyl Ethanamide (IPA) were assessed in children aged 3-6 years for treating influenza and other acute respiratory viral infections (ARVI). The study demonstrated that IPA at 30 mg/day dose was highly effective in treating ARVI in children, with significant reduction in fever period and relief of symptoms (Geppe et al., 2021).

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

The pentane extract of Lepidium meyenii (Maca) contains macamides, which may act on the endocannabinoid system. The study aimed to characterize the inhibitory activity of macamides on FAAH, an enzyme responsible for endocannabinoid degradation. The results indicated that these macamides have FAAH inhibitory activities, suggesting their potential in developing new compounds with FAAH inhibitory or modulatory activity (Alasmari et al., 2018).

Vasoactive Properties in Coronary Artery and Vessels

Ceiba pentandra's hydroethanolic leaves extract produces vasodilatory effects in various arteries and is mediated by nitric oxide (NO). This study provides evidence for C. pentandra's role in treating high blood pressure, demonstrating vasorelaxants properties on different arteries, which necessitates the presence of a functional endothelium (Sene et al., 2019).

Neuroprotective Effects in Neuronal Cell Lines

The neuroprotective effects of the pentane extract and macamides from Lepidium meyenii (maca) were evaluated in crayfish neuronal and rat neuroblastoma cell lines. The study found that these compounds attenuated hydrogen-peroxide induced oxidative stress, supporting their potential as a clinically useful approach to treating neurodegenerative diseases (Nguyen et al., 2009).

properties

IUPAC Name

pentanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c1-2-3-4-5(6)7/h2-4H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXIGVUMVPUWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501602
Record name Pentanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanethioamide

CAS RN

16536-94-0
Record name Pentanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentanethioamide
Reactant of Route 2
Reactant of Route 2
Pentanethioamide
Reactant of Route 3
Reactant of Route 3
Pentanethioamide
Reactant of Route 4
Pentanethioamide
Reactant of Route 5
Reactant of Route 5
Pentanethioamide
Reactant of Route 6
Pentanethioamide

Citations

For This Compound
21
Citations
LZ Xu, HZ Xu, GP Yu, SH Yang, CL Li - … Crystallographica Section E …, 2005 - scripts.iucr.org
(IUCr) 4,4-Dimethyl-3-oxo-N-phenyl-2-(1H-1,2,4-triazol-1-yl)pentanethioamide monohydrate … 4,4-Dimethyl-3-oxo-N-phenyl-2-(1H-1,2,4-triazol-1-yl)pentanethioamide monohydrate …
Number of citations: 3 scripts.iucr.org
FJ Xiong, J Li, XF Chen, WX Chen, FE Chen - Tetrahedron: Asymmetry, 2014 - Elsevier
… intermolecular oxo-Michael addition of benzaldehyde to (S)-tert-butyl 7-(diallylamino)-5-hydroxyhept-2-enoate derivative from (S)-N,N-diallyl-3-hydroxy-5-(trityloxy)pentanethioamide, …
Number of citations: 13 www.sciencedirect.com
I Yavari, M Nematpour, Z Tavakoli - Helvetica Chimica Acta, 2013 - Wiley Online Library
A one‐pot synthesis of functionalized thiopyran derivatives via a Cu‐catalyzed multicomponent reaction of sulfonyl azides, arylacetylenes and dipotassium 2,2‐dicyanoethylene‐1,1‐…
Number of citations: 7 onlinelibrary.wiley.com
M Koufaki, A Detsi - Advanced Protocols in Oxidative Stress II - Springer
The design and synthesis of hybrid molecules encompassing two pharmacophores in one molecular scaffold is a well-established approach to the synthesis of more potent drugs with …
Number of citations: 2 link.springer.com
M Nagl, C Panuschka, A Barta, W Schmid - Synthesis, 2008 - thieme-connect.com
A method for the thiolysis of nitriles by applying Lawesson’s reagent and facilitated by the addition of boron trifluoride-diethyl ether complex is reported. The method opens an easy …
Number of citations: 17 www.thieme-connect.com
M Buchholz, U Heiser, S Schilling… - Journal of medicinal …, 2006 - ACS Publications
The first effective inhibitors for human glutaminyl cyclase (QC) are described. The structures are developed by applying a ligand-based optimization approach starting from imidazole. …
Number of citations: 110 pubs.acs.org
P Beslin, B Lelong - Tetrahedron, 1997 - Elsevier
(Z)-S-allylic ketene aminothioacetals were prepared from N,N-Dimethyl β-hydroxythioamides 2–8 by deprotonation with LDA (2 eq.) at −78C followed by S-alkylation with allylic bromide…
Number of citations: 15 www.sciencedirect.com
C Shin, Y Nakamura, Y Yamada… - Bulletin of the …, 1995 - journal.csj.jp
The stereoselective synthesis of an amino acid component called Fragment D, N,O-diprotected 2-[(1S,3S)-1-amino-3-carboxy-3-hydroxypropyl]thiazole-4-carboxylic acid of a …
Number of citations: 29 www.journal.csj.jp
Y Kawato, M Iwata, R Yazaki, N Kumagai, M Shibasaki - Tetrahedron, 2011 - Elsevier
A new catalytic system was developed for the direct catalytic asymmetric aldol reaction of thioamides. The new lithium-free Cu catalyst (second-generation catalyst) exhibited enhanced …
Number of citations: 65 www.sciencedirect.com
M Koufaki, A Detsi - Advanced Protocols in Oxidative Stress II, 2010 - Springer
The design and synthesis of hybrid molecules encompassing two pharmacophores in one molecular scaffold is a well-established approach to the synthesis of more potent drugs with …
Number of citations: 10 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.